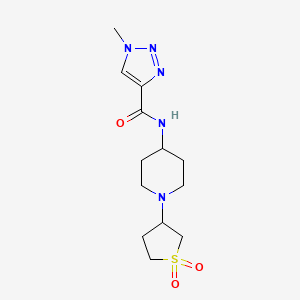
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H21N5O3S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibitors of Soluble Epoxide Hydrolase
Compounds structurally similar to the queried chemical, specifically 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives, have been identified as potent inhibitors of soluble epoxide hydrolase (sEH). These inhibitors are synthesized using high-throughput screening and show promising pharmacological profiles for in vivo studies related to various disease models. The triazine heterocycle in these compounds is essential for high potency and selectivity, indicating the potential of related structures for therapeutic applications (Thalji et al., 2013).
Antagonists for the CB1 Cannabinoid Receptor
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) is a compound investigated for its potent and selective antagonistic effects on the CB1 cannabinoid receptor. Through molecular interaction studies, it provides insights into the structural requirements for binding and antagonism at the receptor, offering a foundation for designing compounds with potential applications in managing cannabinoid-related disorders (Shim et al., 2002).
Synthesis of Ordered Polymers
Research on the direct polycondensation of various monomers, including those containing piperazine and similar heterocyclic structures, demonstrates the feasibility of synthesizing ordered polymers with specific properties. These polymers have potential applications in materials science, highlighting the versatility of compounds with functionalities related to the queried chemical (Yu et al., 1999).
Antimicrobial Activities
The synthesis and investigation of 1,2,4-triazole derivatives, closely related in structure to the queried compound, have revealed significant antimicrobial activities. These studies suggest the potential of such compounds in developing new antimicrobial agents, with some derivatives showing good or moderate activities against various microorganisms (Bektaş et al., 2010).
Conformational and Pharmacological Analysis
Further research into related compounds, including those with a focus on heterocyclic carboxamides, has explored their potential as antipsychotic agents. These investigations provide valuable information on the structure-activity relationships, offering insights into the design of new therapeutic agents for psychiatric disorders (Norman et al., 1996).
Propiedades
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-17-8-12(15-16-17)13(19)14-10-2-5-18(6-3-10)11-4-7-22(20,21)9-11/h8,10-11H,2-7,9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZNUXADSYONDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

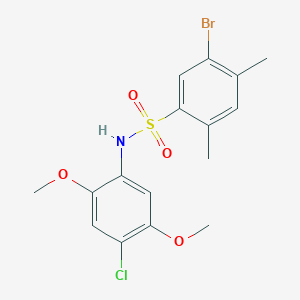
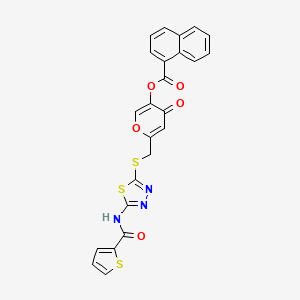

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776588.png)
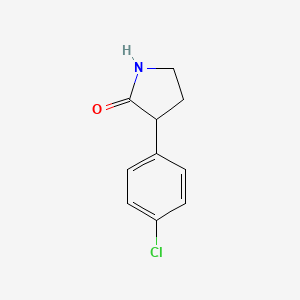
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-1-(4-benzylpiperidin-1-yl)ethanone oxalate](/img/structure/B2776593.png)

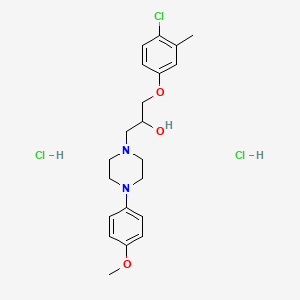
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2776597.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2776599.png)
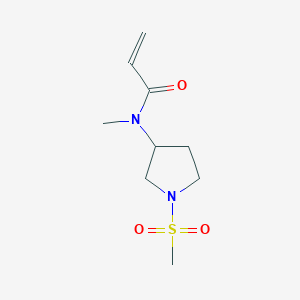
![1-(3-chlorophenyl)-6-(3,5-dimethoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2776602.png)
